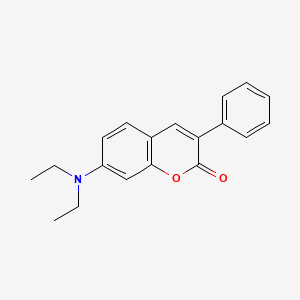

7-Diethylamino-3-phenylcoumarin

描述

Overview of the 3-Phenylcoumarin (B1362560) Scaffold in Contemporary Chemical Research

The 3-phenylcoumarin scaffold is a prominent structural motif in organic and medicinal chemistry. nih.govmdpi.com These compounds, which feature a phenyl ring attached to the third position of the coumarin (B35378) base, are of both natural and synthetic origin. nih.gov The versatility of this scaffold allows for a multitude of derivatives with diverse properties, making it a "privileged scaffold" in the design of new drug candidates. nih.govmdpi.com

In recent years, significant research has focused on the synthesis of 3-phenylcoumarins. The primary synthetic strategies include coupling a benzene (B151609) ring to the coumarin at the third position, constructing the bicyclic coumarin system, and building the benzene ring at the 3-position. nih.gov One notable synthetic route is the Perkin-Oglialoro reaction, which is effective for creating hydroxyl-modified 3-phenylcoumarins. unica.it

The applications of 3-phenylcoumarins are extensive, with research highlighting their potential in various therapeutic areas. researchgate.net For instance, derivatives of this scaffold have been investigated as potent inhibitors of enzymes like monoamine oxidase-B (MAO-B) and xanthine (B1682287) oxidase. nih.govunica.it Furthermore, their structural similarity to steroid hormones, particularly estrogens, has spurred interest in their potential as anticancer agents. nih.govnih.gov

Significance of 7-Diethylamino Substitution in Coumarin Fluorophores

The incorporation of a 7-diethylamino group into the coumarin structure is a key modification for developing highly fluorescent molecules. nih.gov This substitution, an electron-donating group, in conjunction with an electron-withdrawing group at the C-3 position, leads to several desirable photophysical properties. nih.gov These include large Stokes shifts, high fluorescence quantum yields, and good photostability, making them excellent fluorophores. nih.govjk-sci.com

The photophysical properties of 7-diethylamino substituted coumarins are highly sensitive to their environment. nih.govresearchgate.net The polarity and viscosity of the surrounding medium can significantly influence their fluorescence behavior. rsc.org This sensitivity makes them valuable as fluorescent probes for studying molecular environments, such as in reverse micelles and for detecting metal ions. jk-sci.comrsc.org For example, the fluorescence of 7-(diethylamino)coumarin-3-carboxylic acid is dependent on its interaction with different media. nih.gov

The excited state dipole moments of these compounds are generally higher than their ground state dipole moments, indicating that the excited states are more polar. eurjchem.comresearchgate.net This change in dipole moment upon photoexcitation is a key factor in their solvatochromic behavior, where the absorption and fluorescence spectra shift in response to the polarity of the solvent. eurjchem.comresearchgate.net

Research Landscape of 7-Diethylamino-3-phenylcoumarin and its Derivatives

The compound 7-Diethylamino-3-phenylcoumarin itself is recognized as a light-stable and exceptionally bright, solvent-soluble fluorescer. renchem.co.uk Research on this specific compound and its derivatives has explored their synthesis, structural characterization, and applications.

Synthetic efforts have led to the creation of various derivatives. For example, new derivatives such as 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin and 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin have been synthesized and their structures confirmed by single crystal X-ray crystallography. nih.gov These compounds exhibit strong blue emission under UV light. nih.gov Other research has focused on creating derivatives for specific applications, such as fluorochromes for detecting thiols and potential antidepressant agents. nih.govnih.gov

The research also extends to furocoumarin derivatives, with studies on compounds like 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, which has shown effects on melanin (B1238610) synthesis. mdpi.com The broad scope of research into 7-diethylamino-3-phenylcoumarin and its analogues highlights the significant interest in this class of compounds for a range of scientific applications. nih.govnih.gov

Table of Synthesized 7-Diethylamino-3-phenylcoumarin Derivatives and their Properties

| Derivative Name | Key Feature/Application | Reference |

| 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin | Strong blue emission | nih.gov |

| 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin | Strong blue emission | nih.gov |

| N-(4-(7 - Diethylamino - methylcoumarin - 3 yl)phenyl)maleimide | Fluorochrome for thiols | nih.gov |

| Amine substituted 3-phenyl coumarin derivatives | Potential antidepressant agents | nih.gov |

| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | Upregulates melanin synthesis | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

7-(diethylamino)-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-3-20(4-2)16-11-10-15-12-17(14-8-6-5-7-9-14)19(21)22-18(15)13-16/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYODMHCCQXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84865-19-0 | |

| Record name | 7-(Diethylamino)-3-phenyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Diethylamino 3 Phenylcoumarin and Its Analogues

Strategies for Constructing the 3-Phenylcoumarin (B1362560) Core

The fundamental framework of 3-phenylcoumarin can be assembled through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The primary approaches involve either attaching a pre-existing phenyl ring to a coumarin (B35378) core, building the coumarin's bicyclic system with the phenyl group already in place, or, less commonly, constructing the phenyl ring onto the coumarin scaffold. nih.gov

One of the most direct and common methods to prepare 3-arylcoumarins is the direct coupling of a phenyl group at the 3-position of the coumarin ring. nih.govresearchgate.net This approach utilizes a pre-formed coumarin and introduces the phenyl substituent through various cross-coupling reactions.

Different catalytic systems and conditions have been explored to achieve this transformation:

Without Prior Activation: A regioselective α-arylation can be achieved through an oxidative C-H/C-H cross-coupling between a simple, inactivated coumarin and an arene using palladium acetate in trifluoroacetic anhydride. nih.gov Another method employs highly electrophilic palladium(II) trifluoroacetate [Pd(TFA)2] as the catalyst with ammonium persulfate as the oxidant, which can proceed at room temperature under air. nih.gov

Using an Activated Arene: Heck coupling reactions between coumarins and aryl iodides, catalyzed by tetrakis(triphenylphosphine) palladium(0) [Pd(PPh₃)₄], provide a versatile route to various 3-arylcoumarins. nih.gov A similar coupling can be performed on 4-hydroxycoumarins using palladium(II) acetate [Pd(OAc)₂]. nih.gov Other approaches include oxidative arylation with phenylhydrazine using potassium permanganate (KMnO₄) as an oxidant or a mild Meerwein arylation using an aryl diazonium salt. nih.gov

| Reaction Type | Coumarin Substrate | Aryl Source | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Oxidative C-H/C-H Coupling | Inactivated Coumarin | Simple Arene | Palladium acetate / TFAA | nih.gov |

| Heck Coupling | Coumarin | Aryl Iodide | Pd(PPh₃)₄ | nih.gov |

| Heck Coupling | 4-Hydroxycoumarin | Aryl Iodide | Pd(OAc)₂ | nih.gov |

| Oxidative Arylation | Coumarin | Phenylhydrazine | KMnO₄ | nih.gov |

The most frequently employed strategy for synthesizing 3-arylcoumarins involves the construction of the coumarin bicyclic system from precursors that already contain the necessary carbon atoms for both rings. nih.gov This typically involves condensation reactions.

A classic and effective method is the Perkin reaction . wikipedia.orgnih.gov This reaction synthesizes the 3-phenylcoumarin core by reacting a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide. wikipedia.orgnih.gov For instance, 2-hydroxybenzaldehyde and phenylacetic acid can be heated in dimethyl sulfoxide with dicyclohexylcarbodiimide to yield 3-phenylcoumarin. nih.gov Similarly, syntheses using salicylaldehydes and phenyl acetyl chloride in the presence of potassium carbonate have been reported to produce 3-phenylcoumarins with yields ranging from 7% to 98%. mdpi.com Another efficient two-step method involves first synthesizing acetoxy-3-phenylcoumarins from salicylaldehydes and phenylacetic acid using anhydrous potassium acetate and acetic anhydride, followed by hydroxylation. mdpi.com

Constructing the phenyl ring at the 3-position of an existing coumarin is the least common of the three main strategies. nih.gov This approach is generally reserved for situations where specific or complex modifications to the phenyl ring are desired that are not easily achievable through other methods. nih.gov An example of this strategy involves a base-catalyzed, three-component, one-pot reaction of [2-(1-(7-(diethylamino)-3-coumarinyl)ethylidene]malononitrile with various aldehydes and malononitrile. nih.gov This specific reaction, catalyzed by piperidine under microwave irradiation, leads to highly fluorescent coumarin-containing 3,5-diaryl-2,6-dicyanoaniline derivatives, effectively building a complex substituted phenyl ring at the 3-position. nih.gov

Targeted Synthesis of 7-Diethylamino-3-phenylcoumarin Derivatives

For the specific synthesis of 7-Diethylamino-3-phenylcoumarin and its analogues, more targeted and efficient methods are often employed. These include one-pot multicomponent reactions that build the molecule in a single step and powerful cross-coupling reactions that create the key carbon-carbon bond with high precision.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a final product that incorporates portions of all the starting materials. rsc.org This approach is advantageous as it reduces reaction times, simplifies purification processes, and minimizes waste, aligning with the principles of green chemistry. Molecular iodine is one catalyst that has been shown to be effective for such reactions in the synthesis of coumarin-based heterocyclic systems. rsc.org While specific MCRs for the direct synthesis of 7-Diethylamino-3-phenylcoumarin are not extensively detailed, the principles have been applied to create complex derivatives. For example, a three-component one-pot reaction has been used to synthesize highly fluorescent dicyanoaniline derivatives containing a 7-(diethylamino)-coumarin moiety. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl groups. youtube.comlibretexts.org It is an exceptionally effective route for synthesizing 3-phenylcoumarins. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.orgorganic-chemistry.org

In the context of 7-Diethylamino-3-phenylcoumarin synthesis, a common strategy is to couple a 3-halocoumarin derivative with a substituted phenylboronic acid. nih.govresearchgate.net For example, 3-chlorocoumarin can be effectively reacted with a series of different substituted boronic acids using a Pd-salen catalytic complex to afford the corresponding 3-arylcoumarins in good yields. researchgate.net The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid (which is activated by a base), and reductive elimination to release the final product and regenerate the catalyst. libretexts.org This method's popularity stems from the mild reaction conditions, low toxicity of the boron reagents, and high functional group tolerance. youtube.comtcichemicals.com

| Coumarin Precursor | Boronic Acid Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| 3-Chlorocoumarin | Arylboronic acids | Pd-salen complex | Rapid and effective route to 3-phenylcoumarins. | researchgate.net |

| 3-Chlorinated-4-alkoxycoumarins | Aryl- and heteroarylboronic acids | Pd(OAc)₂ / SPhos | Environmentally friendly conditions, yields up to 99%. | nih.gov |

| Aryl Halides (general) | Arylboronic acids (general) | Pd(0) species | Flexible, high yield, mild conditions, low toxicity. | youtube.com |

Spectroscopic and Photophysical Characterization of 7 Diethylamino 3 Phenylcoumarin Derivatives

Advanced Absorption Spectroscopy

The absorption of light by 7-diethylamino-3-phenylcoumarin derivatives is the initial step in their photophysical processes. This section explores their UV-Visible absorption profiles and the influence of the surrounding environment on their absorption characteristics.

UV-Visible Absorption Profiles

Derivatives of 7-diethylamino-3-phenylcoumarin typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated system of the coumarin (B35378) core, which is influenced by the electron-donating diethylamino group at the 7-position and the phenyl group at the 3-position.

For instance, two new derivatives, 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin and 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin, have been synthesized and their UV-visible absorption has been studied. nih.gov The absorption spectra of these compounds, along with theoretical calculations, provide insight into their electronic structures and lowest energy transitions. nih.gov Another related compound, 7-diethylamino-3-thenoylcoumarin (DETC), displays a single-photon absorption peak with a maximum at a wavelength of 420 nm when dissolved in pentaerythritol (B129877) tetraacrylate (PETA). alfa-chemistry.com The substitution pattern on the coumarin ring significantly affects the absorption maxima. For example, introducing electron-donor substituents at the C-7 position leads to a red-shift in the absorption band, with the strong electron-donating character of the diethylamino group causing the largest red-shift. mdpi.com

Table 1: UV-Visible Absorption Maxima of Selected 7-Diethylamino-3-phenylcoumarin Derivatives

| Compound | Solvent | Absorption Maximum (λ_max) (nm) |

|---|---|---|

| 7-Diethylamino-3-thenoylcoumarin (DETC) | Pentaerythritol tetraacrylate (PETA) | 420 |

| 7-(Diethylamino)-4-methylcoumarin (Coumarin 1) | Isobutylmethylketone | Not Specified |

| 7-(Diethylamino)-4-methylcoumarin (Coumarin 1) | Ethylacetate | Not Specified |

| 7-(Diethylamino)-4-methylcoumarin (Coumarin 1) | 1,2-Dichloroethane | Not Specified |

| 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7) | Ethanol | 436 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Influence of Solvent Polarity and Environment on Absorption Maxima

The absorption spectra of 7-diethylamino-3-phenylcoumarin derivatives are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, a bathochromic (red) shift is observed in the absorption maxima as the solvent polarity increases. researchgate.netnih.gov This shift indicates that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge transfer (ICT) character. The diethylamino group acts as an electron donor and the coumarin core as an acceptor, leading to a charge separation upon excitation.

The study of 7-diethylamino-3-thenoylcoumarin (DETC) in various solvents revealed that non-specific interactions, as measured by solvent polarity, have a more significant influence on absorption compared to specific interactions like hydrogen bonding. researchgate.netnih.gov The spectral shifts can be correlated with solvent polarity parameters to understand the nature of the solute-solvent interactions. researchgate.netnih.govresearchgate.net For instance, the absorption and emission spectra of 7-amino coumarin derivatives have been studied in binary solvent mixtures, and the electronic transition energies were correlated with solvent polarity parameters. researchgate.net

Fluorescence Spectroscopy and Excited-State Dynamics

Following light absorption, these coumarin derivatives can relax to the ground state through the emission of light, a process known as fluorescence. This section delves into the fluorescence characteristics and the dynamics of the excited state.

Emission Wavelengths and Quantum Yields

7-Diethylamino-3-phenylcoumarin derivatives are known for their strong fluorescence, typically in the blue to green region of the visible spectrum. nih.gov The emission wavelength is also subject to solvatochromic shifts, often more pronounced than the shifts observed in the absorption spectra. researchgate.netnih.gov

The fluorescence quantum yield (Φ_f), a measure of the efficiency of the fluorescence process, is another crucial parameter. For example, 7-(diethylamino)-4-(trifluoromethyl)coumarin is reported to have a high quantum yield of 94.8%. ossila.com The quantum yield can be influenced by the molecular structure and the environment. For instance, the fluorescence quantum yield of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) was found to decrease with the addition of β-cyclodextrin and increase with the addition of γ-cyclodextrin. nih.gov Similarly, the photophysical properties of 7-DCCA, including its quantum yield, are affected by the chain length and head group of cationic surfactants in micellar media. rsc.org

Table 2: Fluorescence Properties of Selected 7-Diethylamino-3-phenylcoumarin Derivatives

| Compound | Solvent | Emission Maximum (λ_em) (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|

| 7-Diethylamino-3-thenoylcoumarin (DETC) | Pentaerythritol tetraacrylate (PETA) | 480 | Not Specified |

| 7-(Diethylamino)-4-(trifluoromethyl)coumarin | Not Specified | Not Specified | 0.948 |

| 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7) | Methanol | Not Specified | 0.82 |

| 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin | Not Specified | Strong blue emission | Not Specified |

| 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin | Not Specified | Strong blue emission | Not Specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides valuable information about the excited-state deactivation pathways. For 7-diethylamino-3-phenylcoumarin derivatives, the fluorescence lifetimes are typically in the nanosecond range.

The fluorescence decay of these compounds can be complex and is often described by multi-exponential kinetics, indicating the presence of different excited-state species or relaxation processes. The fluorescence lifetime of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), for example, changes in the presence of cyclodextrins and in different solvent mixtures. nih.gov The decay kinetics are also influenced by the surrounding environment, such as the water content in reverse micelles. nih.gov

Solvatochromic Effects on Fluorescence

The fluorescence of 7-diethylamino-3-phenylcoumarin derivatives exhibits significant solvatochromism, with the emission peak shifting to longer wavelengths (red-shift) in more polar solvents. researchgate.netnih.govresearchgate.net This large Stokes shift (the difference between the absorption and emission maxima) is a hallmark of molecules undergoing intramolecular charge transfer upon excitation. researchgate.netnih.gov The more polar excited state is stabilized to a greater extent by polar solvents, leading to a lower energy level for emission.

The solvent dipolarity plays a significant role in the fluorescence solvatochromism of compounds like 7-diethylamino-3-thenoylcoumarin (DETC). researchgate.netnih.gov The excited-state dipole moment of these molecules is generally larger than their ground-state dipole moment, which can be estimated from the solvatochromic shifts. researchgate.netnih.gov The study of these effects in various solvents and solvent mixtures provides a deeper understanding of the excited-state properties and the nature of the emitting species. researchgate.netresearchgate.netnih.govresearchgate.net For instance, in the case of 7-diethylamino-4-methylcoumarin (B84069) (Coumarin 1), the fluorescence maximum is red-shifted as the polarity of the solvent increases, indicating a strong interaction between the excited dye molecule and the polar solvent. ias.ac.in

Aggregation-Induced Emission and Quenching Phenomena

While specific studies detailing aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) for 7-Diethylamino-3-phenylcoumarin are not extensively available in the provided search results, the behavior of coumarin derivatives in aggregate states is a subject of interest. Generally, coumarin compounds can exhibit either enhanced or diminished fluorescence upon aggregation, depending on their molecular structure and intermolecular interactions. In many cases, strong intermolecular π-π stacking in the aggregate state can lead to fluorescence quenching. However, if the molecular design restricts intramolecular rotations upon aggregation, AIE can be observed. Additives such as surfactants and dispersants are sometimes used to prevent aggregation in applications where maintaining fluorescence in solution is critical. google.com

Solid-State Fluorescence Properties and Mechanism

The solid-state fluorescence of 7-Diethylamino-3-phenylcoumarin is a key characteristic. The molecular structure, particularly the substitution at the 7-position of the coumarin ring, plays a crucial role in its photophysical properties. justia.com The diethylamino group acts as a strong electron-donating group, which enhances the intramolecular charge transfer (ICT) character of the molecule. This ICT process is fundamental to the fluorescence mechanism. In the solid state, the crystal packing and intermolecular interactions can significantly influence the fluorescence quantum yield and emission wavelength. The restriction of intramolecular motion in the solid state often leads to enhanced fluorescence compared to the solution phase, a phenomenon known as restriction of intramolecular motion (RIM).

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of 7-Diethylamino-3-phenylcoumarin. This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, revealing the fluorescence lifetime of the molecule. The fluorescence lifetime is sensitive to the molecular environment and can be affected by factors such as solvent polarity, viscosity, and the presence of quenchers. While specific lifetime values for 7-Diethylamino-3-phenylcoumarin are not detailed in the provided search results, this analytical method is crucial for understanding the kinetics of the excited state processes, including ICT and non-radiative decay pathways.

Vibrational Spectroscopy and Structural Analysis

The structural elucidation of 7-Diethylamino-3-phenylcoumarin is accomplished through a combination of vibrational spectroscopy and other analytical techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 7-Diethylamino-3-phenylcoumarin, IR spectroscopy can confirm the presence of key structural features. For instance, the heating of layers containing coumarin derivatives can be monitored using an infrared lamp, indicating that IR radiation is absorbed by these compounds. googleapis.com The IR spectrum of a related compound, 3-phenylcoumarin (B1362560), shows characteristic absorptions for its functional groups, and similar patterns would be expected for the 7-diethylamino derivative, with additional bands corresponding to the diethylamino group. guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of 7-Diethylamino-3-phenylcoumarin.

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For 7-Diethylamino-3-phenylcoumarin, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl and coumarin rings, as well as the ethyl protons of the diethylamino group. google.com Specific chemical shifts (δ) have been reported for related structures, confirming the assigned structure. googleapis.comgoogleapis.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 7-Diethylamino-3-phenylcoumarin is available and provides further confirmation of its structure. nih.gov

Table 1: Representative ¹H NMR Data for a Coumarin Derivative

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|

| 1.12 | t | -CH₃ |

| 1.97 | m | -CH₂- |

| 3.41 | t | -CH₂-N |

| 7.39 | t | Aromatic H |

| 7.41 | d | Aromatic H |

| 7.60 | d | Aromatic H |

| 7.69 | t | Aromatic H |

| 7.88 | s | Aromatic H |

Data derived from a related compound. justia.com

Mass Spectrometry (e.g., HR-MS, GC-MS, MS-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 7-Diethylamino-3-phenylcoumarin, confirming its elemental composition.

Molecular Weight: The molecular formula of 7-Diethylamino-3-phenylcoumarin is C₁₉H₁₉NO₂. nih.gov This corresponds to a computed molecular weight of approximately 293.36 g/mol . nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 7-Diethylamino-3-phenylcoumarin, providing information on its retention time and mass spectrum. nih.gov

MS-MS: Tandem mass spectrometry (MS-MS) data reveals a precursor ion [M+H]⁺ at m/z 294.1489, which fragments to produce product ions at m/z 265.1, 266.1, and 238.1. nih.gov High-resolution mass spectrometry (HR-MS) libraries also contain data for this compound. sciex.com

Table 2: Mass Spectrometry Data for 7-Diethylamino-3-phenylcoumarin

| Technique | Ion | m/z |

|---|---|---|

| MS-MS | [M+H]⁺ | 294.1489 |

| MS-MS Fragment | - | 266.1 |

| MS-MS Fragment | - | 265.1 |

| MS-MS Fragment | - | 238.1 |

Data obtained from MS-MS analysis. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Diethylamino-3-phenylcoumarin |

| 3-phenylcoumarin |

| 7-[{4-chloro-6-(diethylamino)-S-triazine-2-yl}amino]3-phenylcoumarin |

| 3-methyl-2-benzoylmethylene-β-naphthothiazoline |

| 3-methyl-2-benzoylmethylene-benzothiazoline |

| 3-ethyl-2-propionylmethylene-β-naphthothiazoline |

| 4-dimethylaminobenzalrhodanine |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structures of crystalline materials. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, offering critical insights into the structure-property relationships of fluorescent compounds like 7-diethylamino-3-phenylcoumarin and its derivatives.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has been instrumental in verifying the structures of various 7-diethylamino-3-phenylcoumarin derivatives. nih.govhgu.jpnih.gov This technique allows for the unambiguous determination of molecular connectivity and the spatial arrangement of atoms in the solid state. ntis.gov

The crystallographic data obtained from these studies, including space group and unit cell dimensions, provide a fundamental description of the crystal lattice. For instance, derivatives of 7-diethylamino-3-phenylcoumarin have been shown to crystallize in different space groups, such as P21/a, C2/c, and Pccn, depending on the nature of the substituent at the 3-position of the coumarin core. nih.gov

A study of 7-(diethylamino)-3-(4-aminophenyl)coumarin revealed it crystallizes in the orthorhombic system with the space group Pccn. nih.gov In contrast, a dimethylamino analog, 7-(dimethylamino)-3-phenylcoumarin, crystallizes in the monoclinic space group P21/a. nih.gov Another derivative, 7-(diethylamino)-3-(2-oxazolyl)coumarin, was found to crystallize in the monoclinic space group C2/c. nih.gov

The table below summarizes the crystallographic data for several derivatives of 7-diethylamino-3-phenylcoumarin.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 7-(Dimethylamino)-3-phenylcoumarin | - | Monoclinic | P21/a | 15.290(3) | 6.5298(14) | 27.551(6) | 105.054(13) | 2656.2(9) | 8 |

| 7-(Diethylamino)-3-(2-oxazolyl)coumarin | - | Monoclinic | C2/c | 19.168(5) | 13.233(3) | 13.141(3) | 121.6625(9) | 2837.1(12) | 8 |

| 7-(Diethylamino)-3-(4-aminophenyl)coumarin | C19H20N2O2 | Orthorhombic | Pccn | 11.1095(5) | 33.0187(15) | 17.2865(7) | 90 | 6341.1(5) | - |

| 3-Bromo-7-(dimethylamino)-4-methylcoumarin | C12H12BrNO2 | Monoclinic | P21/n | 9.000(3) | 11.561(3) | 10.591(3) | 96.5568(14) | 1094.8(5) | 4 |

Data sourced from multiple studies. nih.govnih.govscispace.com

Molecular Conformations and Packing Arrangements

The analysis of crystal structures reveals key details about the molecular conformations and packing arrangements of 7-diethylamino-3-phenylcoumarin derivatives. A common feature is the near-planar geometry of the coumarin core itself. scispace.comchemrxiv.org However, the substituents, particularly the diethylamino and phenyl groups, often exhibit some degree of torsion relative to the coumarin plane.

For example, in 7-(dimethylamino)-3-phenylcoumarin, the dihedral angles between the coumarin rings and the phenyl groups in the two crystallographically independent molecules are 35.2(1)° and 33.4(1)°. nih.gov In another derivative, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the diethylamino group and the carboxyl group are rotated out of the coumarin plane by 6.7(2)° and 11.4(2)°, respectively. nih.gov

The conformation of the diethylamino group itself can also vary. In some structures, the two ethyl groups are in an anti conformation relative to each other, while in others, they adopt a syn conformation. nih.govscispace.com For instance, the crystal structure of 7-(diethylamino)-3-(4-phenyl-2-oxazolyl)coumarin contains two independent molecules with different diethylamino group conformations. scispace.com The nitrogen atom of the diethylamino group typically exhibits a planar environment, suggesting delocalization of its lone pair of electrons into the coumarin's π-system. nih.govscispace.comnih.gov

A broader analysis of 50 molecules containing the 7-(diethylamino)coumarin (7-DAC) moiety confirms that the fragment is mostly planar and prone to antiparallel aggregation. chemrxiv.org The diethylamino group, while conformationally flexible in solution, acts as a structural spacer in the crystalline matrix. chemrxiv.org This spacing facilitates dense packing in the solid state. chemrxiv.org

Intermolecular Interactions and π-Stacking

The solid-state packing of 7-diethylamino-3-phenylcoumarin derivatives is governed by a network of non-covalent intermolecular interactions. These interactions play a crucial role in stabilizing the crystal lattice and can influence the material's photophysical properties.

Commonly observed interactions include C-H···O and C-H···π hydrogen bonds. nih.govresearchgate.net For instance, in the crystal of cholesteryl 4-(7-diethylamino-2-oxo-2H-1-benzopyran-3-yl)benzoate, intermolecular C-H···O and C-H···π interactions are present. researchgate.net In some derivatives, C-H···N interactions are also observed. nih.gov

A significant feature in the crystal packing of these compounds is the presence of π-π stacking interactions. nih.gov These interactions occur between the aromatic rings of adjacent coumarin moieties. A comprehensive study of 7-DAC derivatives revealed that approximately 90% of them exhibit packing via π-stacking, which is often supported by hydrogen-bonding interactions. chemrxiv.org The self-recognition of the 7-DAC moiety is driven by a combination of directional C–H⋯O interactions between neighboring coumarins and antiparallel dipole–dipole interactions, which manifest as distinct π-stacking modes. chemrxiv.org The pendant diethylamino group acts as a structural spacer that promotes these π-stacking interactions. chemrxiv.org

In some cases, other specific interactions can be observed, such as C=O···Br interactions in 3-bromo-7-(dimethylamino)-4-methylcoumarin. scispace.com These varied intermolecular forces collectively dictate the supramolecular architecture of 7-diethylamino-3-phenylcoumarin derivatives in the solid state.

Computational Chemistry and Theoretical Studies of 7 Diethylamino 3 Phenylcoumarin

Density Functional Theory (DFT) Optimizations and Electronic Structure

Density Functional Theory (DFT) has been instrumental in elucidating the optimized geometry and electronic characteristics of 7-Diethylamino-3-phenylcoumarin and its derivatives. DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), have been used to determine the ground-state molecular structures. nih.govnih.gov These studies reveal a largely planar coumarin (B35378) core, a key feature influencing its electronic and photophysical properties.

The introduction of the diethylamino group at the 7-position and the phenyl group at the 3-position significantly influences the electronic distribution within the molecule. The diethylamino group acts as a potent electron-donating group, increasing the electron density of the coumarin ring system. Conversely, the nature of the substituent on the 3-phenyl ring can modulate these properties. For instance, studies on derivatives with hydroxyl or bromo substituents on the phenyl ring have demonstrated how these modifications alter the molecular geometry and electronic landscape. nih.gov

The planarity of the coumarin moiety, along with the torsional angle of the 3-phenyl group, are critical parameters determined through DFT optimizations. These structural features are crucial for understanding the extent of π-conjugation, which in turn governs the molecule's absorption and emission characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To comprehend the photophysical behavior of 7-Diethylamino-3-phenylcoumarin, Time-Dependent Density Functional Theory (TD-DFT) has been widely employed. nih.govnih.gov This method is a powerful tool for calculating the energies of electronic excited states and predicting absorption spectra. By applying TD-DFT, researchers can simulate the electronic transitions that occur upon photoexcitation.

TD-DFT calculations, often performed at the same level of theory as the ground-state DFT optimizations (e.g., B3LYP/6-31G(d)), provide insights into the nature of the lowest energy transitions. nih.gov These calculations help in assigning the experimentally observed absorption bands to specific electronic transitions within the molecule. The accuracy of these predictions is crucial for understanding the structure-property relationships that govern the compound's use in applications like fluorescent probes and laser dyes.

The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data. Studies have shown that for many organic dyes, including coumarins, TD-DFT can provide a good balance between computational cost and accuracy for predicting vertical excitation energies.

HOMO-LUMO Energy Levels and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic transitions of 7-Diethylamino-3-phenylcoumarin. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties.

Computational studies have shown that the HOMO is typically localized on the electron-rich diethylamino group and the coumarin ring, while the LUMO is distributed over the coumarin core and the electron-accepting phenyl group. This distribution indicates that the lowest energy electronic transition is characterized by an intramolecular charge transfer (ICT) from the diethylamino moiety to the rest of the molecule.

The energy of the HOMO-LUMO gap can be tuned by introducing different substituents on the 3-phenyl ring. For example, electron-withdrawing groups on the phenyl ring can lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-donating groups can increase the LUMO energy, resulting in a blue-shift.

Table 1: Calculated HOMO, LUMO, and Energy Gap for 7-Diethylamino-3-phenylcoumarin Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin | -5.23 | -1.68 | 3.55 |

| 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin | -5.38 | -1.89 | 3.49 |

Data derived from studies on substituted derivatives of 7-Diethylamino-3-phenylcoumarin. nih.gov

Quantum-Chemical Calculations of Photophysical Processes

Quantum-chemical calculations provide a deeper understanding of the various photophysical processes that 7-Diethylamino-3-phenylcoumarin undergoes upon excitation. These calculations go beyond simple absorption and emission to explore phenomena such as fluorescence quantum yields, lifetimes, and non-radiative decay pathways.

Studies on related 7-(diethylamino)coumarin derivatives have shown that the photophysical properties are highly sensitive to the molecular environment, such as the polarity of the solvent. nih.gov Quantum-chemical calculations can model these solvent effects, often using polarizable continuum models (PCMs), to predict how the absorption and emission spectra will shift in different media.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of 7-Diethylamino-3-phenylcoumarin in different environments. These simulations can provide insights into the flexibility of the molecule, particularly the rotation of the 3-phenyl group and the conformational changes of the diethylamino group.

While specific MD simulation data for 7-Diethylamino-3-phenylcoumarin is not extensively reported, studies on similar coumarin derivatives highlight the utility of this technique. researchgate.net MD simulations can be used to study the interactions of the coumarin with solvent molecules or its binding within a biological macromolecule. This is particularly relevant for its application as a fluorescent probe, where its local environment can significantly impact its photophysical properties.

Conformational analysis, often performed in conjunction with DFT calculations, helps to identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its conformation influences its electronic properties. For example, the dihedral angle between the coumarin and phenyl rings is a key conformational parameter that affects the extent of π-conjugation and, consequently, the absorption and emission wavelengths.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While specific QSAR/QSPR studies on 7-Diethylamino-3-phenylcoumarin are not widely available, research on other coumarin derivatives demonstrates the potential of these methods. nih.govbjbms.orgnih.gov

QSAR studies on coumarin derivatives have been used to predict their anticancer activities, with models developed using molecular descriptors calculated from their chemical structures. nih.gov These descriptors can include constitutional, topological, geometrical, and electronic parameters. For instance, a QSAR model might reveal that the anticancer activity is correlated with specific molecular properties like hydrophobicity (log P) or certain topological indices. bjbms.org

Similarly, QSPR models can be developed to predict the photophysical properties of coumarins, such as their absorption and emission maxima. These models can help in the rational design of new coumarin derivatives with desired optical properties for applications in fluorescence imaging or as laser dyes. By identifying the key structural features that influence the photophysical properties, researchers can synthesize new compounds with tailored characteristics.

Structure Property Relationship Studies and Derivatization Strategies

Impact of Substituents on Photophysical Properties

The fluorescence of 7-Diethylamino-3-phenylcoumarin is highly sensitive to its chemical structure. Alterations at the 7-position, the 3-position, and on the appended phenyl ring can lead to significant changes in its absorption and emission spectra.

The 7-diethylamino group is a critical component of the 7-Diethylamino-3-phenylcoumarin fluorophore, acting as a potent electron-donating group. acgpubs.org This functionality is central to the molecule's strong fluorescence and solvatochromic properties. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-rich diethylamino group to the electron-accepting lactone ring of the coumarin (B35378) core. eurjchem.comresearchgate.net This charge separation leads to a large excited-state dipole moment, making the fluorescence highly sensitive to the polarity of the surrounding environment. eurjchem.com

The electron-donating nature of the 7-diethylamino group significantly influences the energy levels of the molecule, resulting in absorption and emission in the visible region of the spectrum. acgpubs.org The efficiency of this ICT process is a key determinant of the fluorescence quantum yield. In polar solvents, the excited state is stabilized, often leading to a red-shift in the emission spectrum. nih.gov However, excessive stabilization in highly polar or hydrogen-bonding solvents can also promote non-radiative decay pathways, such as twisting of the amino group, which can lead to fluorescence quenching. researchgate.net This phenomenon is often described by the twisted intramolecular charge transfer (TICT) model. researchgate.net

Studies comparing 7-diethylamino derivatives with other 7-amino substituted coumarins reveal the impact of the alkyl substituents on the amino group. For instance, the fluorescence quantum yield of 7-ethylamino-8-bromocoumarin-3-carboxylic acid is significantly higher than its diethylamino counterpart, a difference attributed to the TICT model. researchgate.net

For instance, the introduction of a carboxylate group at the 3-position, as in 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), can alter the photophysical properties. nih.govresearchgate.net The carboxylate group can participate in hydrogen bonding and its protonation state can influence the fluorescence. nih.gov

Furthermore, derivatization at the 3-position is a common strategy for creating functional probes. For example, converting the carboxylic acid to an N-succinimidyl ester creates a reactive molecule for labeling biomolecules. rsc.orgrsc.org The introduction of a trifluoromethyl group at the 4-position of a 7-diethylaminocoumarin-3-carboxamide derivative has been shown to significantly increase the Stokes shift, although it can also lead to lower fluorescence quantum yields and decreased stability of the carboxamide linkage. researchgate.netlookchem.com

The presence of different aromatic groups linked via an oxazole (B20620) moiety at the 3-position also impacts the environment-sensitivity of the resulting fluorophore. researchgate.net This highlights the versatility of the 3-position in fine-tuning the photophysical and chemical properties of the coumarin scaffold.

Modifications to the 3-phenyl ring of 7-Diethylamino-3-phenylcoumarin offer another avenue for tuning its photophysical properties. The electronic nature and position of substituents on this phenyl ring can alter the emission wavelength and quantum yield.

For example, the synthesis and study of 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin and 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin have demonstrated this influence. nih.gov Both of these derivatives exhibit strong blue emission under ultraviolet light. nih.gov The introduction of an electron-donating hydroxyl group or an electron-withdrawing bromine atom on the phenyl ring directly impacts the electronic structure of the entire molecule, thereby affecting its interaction with light. nih.gov

A one-pot synthesis has been developed for 7-(Diethylamino)-3-(4-aminophenyl)coumarin, which introduces a strong electron-donating amino group onto the phenyl ring. researchgate.net Such substitutions can enhance the push-pull character of the molecule, potentially leading to red-shifted emission and increased sensitivity to solvent polarity. The solid-state fluorescence of 7-(Diethylamino)-3-phenylcoumarin itself has been noted, with a strong emission band at 477 nm when excited at 400 nm. researchgate.net

The following table summarizes the effects of various substitutions on the photophysical properties of 7-Diethylamino-3-phenylcoumarin derivatives:

| Derivative | Substitution Position | Substituent | Observed Effect on Photophysical Properties | Reference |

| 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin | Phenyl Ring (para-position) | Hydroxyl (-OH) | Strong blue emission. | nih.gov |

| 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin | Phenyl Ring (para-position) | Bromine (-Br) | Strong blue emission. | nih.gov |

| 7-(Diethylamino)-3-(4-aminophenyl)coumarin | Phenyl Ring (para-position) | Amino (-NH2) | Orange crystals, solid-state fluorescence. | researchgate.net |

| 7-ethylamino-8-bromocoumarin-3-carboxylic acid | 7-position and 8-position | Ethylamino, Bromo | Higher fluorescence quantum yield compared to diethylamino analogue. | researchgate.net |

| 4-Trifluoromethyl-7-diethylaminocoumarin-3-carboxamide | 4-position | Trifluoromethyl (-CF3) | Significantly greater Stokes shift, lower quantum yield. | researchgate.netlookchem.com |

Functionalization and Conjugation Strategies

The 7-Diethylamino-3-phenylcoumarin scaffold is readily amenable to chemical modification, allowing for its conjugation to other molecules, particularly biomolecules. These strategies typically involve the introduction of reactive functional groups that can form stable covalent bonds with specific moieties on the target molecule.

A common functionalization strategy involves the use of a carboxyl group on the coumarin structure, often at the 3-position. 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) is a key intermediate in this approach. nih.govresearchgate.net This carboxylic acid can be activated, for example, to form an N-succinimidyl ester (7-DCCAE), which is a reactive species that readily forms stable amide bonds with primary amino groups on proteins and other biomolecules. rsc.orgrsc.org

This method has been used to create fluorescently labeled nucleotides, such as by coupling 7-diethylaminocoumarin-3-carboxylic acid to 2'(3')-O-(2-aminoethyl)carbamoyl-ATP (edaATP). researchgate.net The resulting amide linkage is stable, allowing the fluorescent properties of the coumarin to be imparted to the nucleotide. researchgate.net The photophysical properties of these carboxylate and amide derivatives are often sensitive to their local environment, making them useful as probes. nih.govresearchgate.netrsc.orgrsc.org

The synthesis of phenylcoumarin-3-carboxylates has also been reported, where coumarin-3-carboxylic acid is coupled with various phenols using coupling agents like EDCI/DMAP. acgpubs.org This demonstrates the versatility of the carboxylate group in forming ester linkages as well.

For targeting cysteine residues in proteins, thiol-reactive groups such as maleimides and iodoacetamides are frequently introduced onto the 7-Diethylamino-3-phenylcoumarin core. nih.govthermofisher.comnih.gov These groups exhibit high selectivity for the sulfhydryl group of cysteine, forming stable thioether bonds.

Derivatives like N-(4-(7-Diethylamino-methylcoumarin-3-yl)phenyl)maleimide (CPM) and the corresponding iodoacetamide (B48618) have been synthesized and shown to be effective for labeling thiols. nih.gov These reagents are particularly useful as they are essentially non-fluorescent until they react with a thiol, at which point they form a brightly fluorescent adduct. nih.gov This "turn-on" fluorescence minimizes background signal.

Similarly, 4-trifluoromethyl- or 6-bromo-substituted 7-diethylaminocoumarin-3-carboxamide derivatives containing a maleimide (B117702) group have been synthesized as potential fluorescent labeling reagents for proteins. researchgate.netlookchem.com The choice between a maleimide and an iodoacetamide can depend on the specific application, as they have different reactivity profiles and stabilities. nih.gov For instance, labeling with maleimide dyes can be advantageous in the presence of thiourea, which can inhibit labeling by iodoacetamide dyes. nih.gov

The following table provides examples of functionalized 7-Diethylamino-3-phenylcoumarin derivatives and their reactive moieties:

| Derivative Name | Reactive Moiety | Target Functional Group | Reference |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | N-succinimidyl ester | Primary amines | rsc.orgrsc.org |

| N-(4-(7-Diethylamino-methylcoumarin-3-yl)phenyl)maleimide (CPM) | Maleimide | Thiols (Sulfhydryls) | nih.gov |

| N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | Iodoacetamide | Thiols (Sulfhydryls) | nih.gov |

| 7-Diethylamino-3-[N-(4-maleimidoethyl)carbamoyl]coumarin | Maleimide | Thiols (Sulfhydryls) | abcam.com |

Integration into Macrocyclic Systems (e.g., Porphyrins, Phthalocyanines)

The incorporation of 7-diethylamino-3-phenylcoumarin and its derivatives into macrocyclic structures like porphyrins and phthalocyanines has emerged as a powerful method for creating sophisticated photoactive systems. These hybrid molecules often exhibit unique photophysical behaviors, such as intramolecular energy transfer, which are governed by the nature of the linkage and the relative orientation of the coumarin and the macrocycle.

Porphyrin-coumarin dyads are a notable example of such systems. In these constructs, the coumarin moiety can act as an efficient light-harvesting antenna, absorbing light at wavelengths where the porphyrin's absorption is weak and then transferring the excitation energy to the porphyrin core. This process, often mediated by Förster Resonance Energy Transfer (FRET), is highly dependent on the distance and orientation between the donor (coumarin) and the acceptor (porphyrin).

Research on non-conjugated porphyrin-coumarin dyads has shown that even without a direct electronic linkage, significant quenching of the coumarin's fluorescence occurs, accompanied by sensitized emission from the porphyrin. nih.gov This indicates an efficient intramolecular energy transfer. For instance, in certain dyad configurations, the energy transfer kinetics from the coumarin to the porphyrin have been observed to be extremely fast, with rate constants on the order of 10¹¹ to 10¹³ s⁻¹, resulting in transfer efficiencies of 96-97%. nih.gov The excited-state dynamics of these dyads are complex, involving transitions between different singlet and triplet states, and are influenced by the specific isomeric attachment of the coumarin to the porphyrin. nih.gov

Furthermore, the integration of coumarin moieties into porphyrin structures has been explored for applications in bioimaging and as FRET-based probes. For example, a coumarin-porphyrin FRET probe has been designed for the detection of heme oxygenase-1, where the enzymatic cleavage of the porphyrin ring disrupts the FRET process, leading to a "turn-on" of the coumarin's fluorescence. acs.org In such systems, the iron complex of the porphyrin typically quenches the fluorescence of both the porphyrin and the coumarin, and upon enzymatic degradation, the release of the coumarin fluorophore restores its emission. acs.org

Similarly, phthalocyanines, which are structural analogues of porphyrins, have been functionalized with coumarin derivatives. These hybrid materials are of interest for applications such as photodynamic therapy. The synthesis of zinc phthalocyanines peripherally substituted with coumarin dyes has been reported, and their photophysical properties have been investigated. While specific data for 7-diethylamino-3-phenylcoumarin-phthalocyanine conjugates is limited in publicly available literature, studies on related structures provide valuable insights. For instance, the quaternization of coumarin-substituted zinc phthalocyanine (B1677752) complexes can enhance their water solubility, a crucial factor for biological applications. researchgate.net

Table 1: Photophysical Properties of Porphyrin-Coumarin Dyads

| Dyad Configuration | Energy Transfer Rate (k_FRET) (s⁻¹) | Energy Transfer Efficiency (%) | Porphyrin Fluorescence Quenching | Reference |

|---|---|---|---|---|

| Ortho-isomer | 1.13 x 10¹³ | 96-97 | Significant | nih.gov |

| Para-isomer | 5.13 x 10¹¹ | 96-97 | Significant | nih.gov |

| Heme-Oxygenase Probe (Intact) | - | High (FRET on) | Quenched | acs.org |

| Heme-Oxygenase Probe (Cleaved) | - | Low (FRET off) | Restored Coumarin Fluorescence | acs.org |

Hybridization with Other Fluorescent Scaffolds

Hybridizing 7-diethylamino-3-phenylcoumarin with other fluorescent scaffolds is a versatile strategy to create novel probes with tailored photophysical properties. By combining the coumarin core with other fluorophores, researchers can modulate the emission color, enhance quantum yields, and develop FRET-based sensors for various analytes.

One prominent example is the hybridization of 7-diethylamino-coumarin derivatives with BODIPY (boron-dipyrromethene) dyes. BODIPY fluorophores are known for their sharp emission peaks and high fluorescence quantum yields. The synthesis of BODIPY-labelled phenyl-triazole-coumarins, including a derivative containing the 7-diethylamino-2-oxo-2H-chromen-3-yl moiety, has been reported. nih.gov These hybrid compounds exhibit interesting photophysical properties that are dependent on the nature of the substituents on the coumarin ring. nih.gov

Another approach involves the synthesis of phenylcoumarin-3-carboxylates, where the 7-position is substituted with a diethylamino group. These compounds display a push-pull electronic system, with the diethylamino group acting as an electron donor and the carboxylate group at the 3-position acting as an electron acceptor. This configuration leads to compounds with significant intramolecular charge transfer character, resulting in fluorescence at longer wavelengths, typically in the range of 460 to 504 nm in acetonitrile. acgpubs.org The fluorescence quantum yields of these derivatives can be quite high, with some examples reaching up to 0.79 in ethanol. acgpubs.org

The hybridization strategy extends to the creation of FRET pairs with other fluorophores. For instance, FRET between 2-aminopurine (B61359) (a structural isomer of adenine) as a donor and various coumarins as acceptors has been studied in confined environments like reverse micelles. nih.gov These studies demonstrate that efficient energy transfer can occur, with the rate being influenced by the specific coumarin acceptor and the properties of the microenvironment. nih.gov

Table 2: Photophysical Data for Hybridized 7-Diethylamino-3-phenylcoumarin Derivatives

| Hybrid Scaffold | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

|---|---|---|---|---|---|

| 7-(Diethylamino)phenylcoumarin-3-carboxylate | Not specified | 463-504 | Up to 0.79 | Acetonitrile/Ethanol | acgpubs.org |

| BODIPY-phenyl-triazole-7-diethylaminocoumarin | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 2-Aminopurine - Coumarin-460 (FRET pair) | Not specified | Not specified | Efficient FRET | Reverse Micelles | nih.gov |

Advanced Materials Science Applications of 7 Diethylamino 3 Phenylcoumarin Derivatives

Optical Materials and Optoelectronic Devices

The exceptional light-emitting properties of 7-diethylamino-3-phenylcoumarin derivatives make them highly suitable for various applications in optics and optoelectronics. Their ability to absorb and emit light efficiently is central to their function in laser dyes, organic light-emitting diodes (OLEDs), photorefractive polymers, and light-harvesting systems.

Laser Dyes

Research on the closely related 7-diethylamino-4-methylcoumarin (B84069) has shown that these dyes can exhibit dual amplified spontaneous emission (ASE) bands in certain solvents under pulsed laser excitation. ias.ac.inresearchgate.net This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which is a key aspect of their photophysics. nih.gov The polarity of the solvent plays a significant role in the emission characteristics, with more polar solvents generally leading to a red-shift in the fluorescence spectrum due to the larger dipole moment of the excited state compared to the ground state. ias.ac.in

The efficiency and stability of coumarin-based laser dyes are critical for practical applications. Studies have shown that the formation of hydrogen-bond complexes with proton donors can broaden the wavelength tuning range and, in some cases, increase the laser radiation efficiency. researchgate.net The photostability of these dyes, however, can be a limiting factor, as they can degrade under intense laser irradiation. epa.hu

Table 1: Photophysical Properties of Selected 7-Aminocoumarin Derivatives as Laser Dyes

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Lasing Range (nm) | Reference |

| 7-Diethylamino-4-methylcoumarin | Ethanol | ~373 | ~460 | Blue-green | epa.hu |

| 7-Amino-4-methylcoumarin | Ethanol | - | ~440 | Blue | epa.hu |

| 7-Diethylamino-3-phenylcoumarin Derivative | Dioxane | - | - | Blue-green | jst.go.jp |

Organic Light-Emitting Diodes (OLEDs)

The strong blue emission observed from some 7-diethylamino-3-phenylcoumarin derivatives makes them attractive candidates for use as emissive materials in organic light-emitting diodes (OLEDs). nih.gov A derivative, 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one, has been noted for its potential in OLED applications due to its aggregation-induced emission properties. ossila.com The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology, and coumarin (B35378) derivatives offer a promising avenue of research.

While specific device data for 7-diethylamino-3-phenylcoumarin itself is limited in the reviewed literature, the general properties of coumarins are relevant. For a material to be effective in an OLED, it should possess good charge transport properties in addition to high photoluminescence quantum yield. The performance of an OLED is typically characterized by its external quantum efficiency (EQE), luminous efficiency, and operational stability. For deep blue emitting materials, achieving high efficiency and long lifetime is particularly difficult. Research on other blue-emitting materials, such as indenoquinoline-substituted phenylanthracene derivatives, has demonstrated the fabrication of multilayer OLEDs with promising performance metrics, including luminous efficiency of 2.30 cd/A and an external quantum efficiency of 2.94% at 20 mA/cm². nih.gov The exploration of 7-diethylamino-3-phenylcoumarin derivatives in similar device architectures could yield valuable results.

Photorefractive Polymers

Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination, a property that is harnessed in applications such as holographic data storage and real-time optical processing. The photorefractive effect in polymers is typically achieved by doping a photoconducting polymer with a nonlinear optical (NLO) chromophore. While direct application of 7-diethylamino-3-phenylcoumarin in photorefractive polymers was not extensively documented in the reviewed sources, its derivatives are mentioned as useful components for such materials. hgu.jp

The key requirements for an NLO chromophore in a photorefractive composite are a large second-order NLO susceptibility and the ability to be oriented by an external electric field. The strong intramolecular charge transfer character of 7-diethylamino-3-phenylcoumarin suggests that it could possess significant NLO properties. Further research into synthesizing and incorporating these chromophores into suitable polymer matrices is needed to fully assess their potential in photorefractive applications.

Light Harvesting Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy and transfer it efficiently to a reaction center. A common mechanism for this energy transfer is Förster Resonance Energy Transfer (FRET), which occurs between a donor and an acceptor chromophore in close proximity. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption.

The strong fluorescence of 7-diethylamino-3-phenylcoumarin derivatives makes them potential candidates for use as donor chromophores in FRET-based light-harvesting systems. researchgate.net A study on cascade FRET for dye-sensitized solar cells utilized a 3-acetyl-7-N,N-diethyl-coumarin as a donor, demonstrating the principle of using coumarin derivatives to enhance light-harvesting across a broader region of the solar spectrum. mdpi.com The tunability of the absorption and emission properties of 7-diethylamino-3-phenylcoumarin through chemical modification would allow for the design of efficient energy transfer cascades with various acceptor molecules. While specific light-harvesting systems based on 7-diethylamino-3-phenylcoumarin were not detailed in the provided search results, the fundamental properties of this class of compounds suggest their suitability for such applications.

Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. The predictable arrangement of molecules in the solid state is crucial for tuning the properties of organic materials. 7-Diethylamino-3-phenylcoumarin and its derivatives have emerged as valuable building blocks in this field due to their propensity for forming ordered assemblies through specific intermolecular interactions.

Self-Assembly of Organic Molecular Solids

Recent studies have shown that the 7-(diethylamino)coumarin (7-DAC) moiety is a reliable structure-directing group for the programmed assembly of molecular solids. rsc.orgnih.gov The self-recognition of the 7-DAC fragment is driven by a combination of directional C–H···O interactions between neighboring coumarin rings and antiparallel dipole–dipole interactions, which manifest as distinct π-stacking modes. rsc.org

The diethylamino group at the 7-position plays a dual role. In solution, its conformational flexibility enhances the solubility of the compounds. In the solid state, it acts as a structural spacer that promotes favorable π-stacking interactions. rsc.orgnih.gov A comprehensive analysis of 50 different crystal structures containing the 7-DAC group revealed that 90% of them exhibit planar π-stacking. chemrxiv.org This high predictability makes the 7-DAC fragment a powerful tool for crystal engineering.

The crystal structure of 7-(dimethylamino)-3-phenylcoumarin, a closely related derivative, reveals the presence of intermolecular C–H···O, C–H···π, and π···π interactions, which contribute to the stability of the crystal lattice. jst.go.jp The study of these non-covalent interactions is essential for understanding and controlling the packing of molecules in crystals, which in turn influences their bulk properties, such as fluorescence and charge transport. The modulation of these intermolecular interactions through chemical modification of the coumarin core is a key strategy in the design of new functional organic materials. chemrxiv.org

Table 2: Key Intermolecular Interactions in the Self-Assembly of 7-(Diethylamino)coumarin Derivatives

| Interaction Type | Description | Role in Self-Assembly | Reference |

| C–H···O | Hydrogen bonding between a C-H bond and an oxygen atom of a neighboring coumarin. | Directs the alignment of molecules. | rsc.org |

| π-stacking | Non-covalent interaction between aromatic rings. | Promotes the formation of columnar or layered structures. | chemrxiv.orgrsc.org |

| Dipole-dipole | Electrostatic interaction between permanent molecular dipoles. | Influences the relative orientation of molecules (e.g., antiparallel alignment). | rsc.org |

Design of Waveguiding Materials

The development of organic materials for waveguiding applications relies on the precise control of molecular assembly to create structures with specific refractive indices and light-propagating capabilities. While direct applications of 7-Diethylamino-3-phenylcoumarin derivatives in commercially available waveguiding materials are not extensively documented in current literature, their fundamental structural and photophysical properties suggest significant potential in this area.

Recent studies into the supramolecular chemistry of 7-(diethylamino)coumarin (7-DAC) derivatives have provided a deep understanding of their solid-state packing behavior. rsc.org The 7-DAC moiety consistently demonstrates predictable aggregation through a combination of directional C–H⋯O hydrogen bonds and antiparallel dipole–dipole interactions, which manifest as distinct π-stacking modes. rsc.org The pendant diethylamino group, while enhancing solubility in solution, acts as a structural spacer in the crystalline matrix, facilitating these crucial π-stacking interactions. rsc.org

This predictable self-assembly and propensity for forming ordered, π-stacked aggregates are foundational principles for the bottom-up design of functional organic materials. rsc.org By engineering the molecular structure of 7-DAC derivatives, it is theoretically possible to program their assembly into crystalline structures with the long-range order required for efficient light guiding. This inherent tendency for ordered packing makes them promising candidates for future research into the development of novel organic photonic and waveguiding materials.

Fluorescent Sensors and Probes for Chemical Analytes

Derivatives of 7-diethylaminocoumarin are extensively used as fluorophores in the design of fluorescent sensors and probes. Their high fluorescence quantum yields, photostability, and environment-sensitive emission provide a robust platform for detecting a wide range of chemical analytes with high sensitivity and selectivity.

Hypochlorite (B82951) Ion Detection

Derivatives of 7-diethylaminocoumarin have been successfully engineered as fluorescent probes for the detection of hypochlorite (ClO⁻), a reactive oxygen species of significant biological and environmental interest. The sensing mechanism often involves a hypochlorite-mediated chemical reaction that alters the fluorophore's structure, leading to a distinct change in its fluorescence output.

One approach involves the oxidative cleavage of a specific functional group attached to the coumarin core. For instance, a probe can be designed where a C=C double bond conjugated to the coumarin is cleaved by hypochlorite. This reaction can transform a "turn-on" probe, which is initially non-fluorescent or weakly fluorescent, into a highly fluorescent product. A probe based on a coumarin-malononitrile scaffold (CMM) demonstrated a 45-fold fluorescence enhancement at 459 nm in the presence of ClO⁻. researchgate.net This probe was highly selective, had a rapid response time of less than 15 seconds, and a very low detection limit of 5.7 nM, enabling its use in environmental water samples and for imaging in living cells. researchgate.net

Conversely, a "turn-off" or quenching mechanism can also be employed. 7-Diethylaminocoumarin-3-carboxylic acid, a highly fluorescent compound, has been shown to function as a probe for hypochlorite. researchgate.net Its fluorescence intensity is linearly quenched with increasing concentrations of hypochlorite, providing a quantitative detection method. researchgate.net Another study investigated three different 7-diethylamine-substituted coumarin derivatives and found that their interaction with sodium hypochlorite led to the formation of non-fluorescent chlorinated products, resulting in a linear decay of fluorescence.

| Probe Type | Analyte | Sensing Mechanism | Key Findings |

| Coumarin-Malononitrile (CMM) | Hypochlorite (ClO⁻) | Fluorescence "Turn-On" | 45-fold fluorescence enhancement; Detection limit: 5.7 nM; Response time: <15 s. researchgate.net |

| 7-Diethylaminocoumarin-3-carboxylic acid | Hypochlorite (ClO⁻) | Fluorescence Quenching | Linear decrease in fluorescence intensity with increasing ClO⁻ concentration. researchgate.net |

| 7-Diethylamino-3-formylcoumarin | Hypochlorite (ClO⁻) | Fluorescence Quenching | Formation of non-fluorescent chlorinated derivatives upon interaction with ClO⁻. |

Thiol Detection and Quantification

The detection and quantification of thiols, such as cysteine and glutathione (B108866), are crucial in biochemical and cellular studies. Maleimide (B117702) derivatives of 7-diethylamino-3-phenylcoumarin have been developed as highly effective thiol-reactive fluorescent probes.

A prominent example is N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM). nih.gov This molecule is relatively non-fluorescent by itself. However, the maleimide group is highly reactive towards sulfhydryl (thiol) groups. When CPM reacts with a thiol, a stable thioether bond is formed. This addition reaction disrupts the internal quenching mechanism of the molecule and leads to the formation of a highly fluorescent adduct with bright blue fluorescence. nih.gov The increase in fluorescence intensity is directly proportional to the concentration of thiols, allowing for their quantification. CPM has proven to be a valuable tool for staining proteins and quantifying thiol content in various biological assays. nih.gov Another derivative, 7-Diethylamino-3-[N-(4-maleimidoethyl)carbamoyl]coumarin, also functions as a thiol-reactive fluorescent probe for protein labeling. nih.gov

| Probe Name | Target Analyte | Mechanism | Fluorescence Output |

| N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM) | Thiols (Sulfhydryl Groups) | Thiol addition to maleimide moiety | "Turn-on" bright blue fluorescence upon reaction. nih.gov |

| 7-Diethylamino-3-[N-(4-maleimidoethyl)carbamoyl]coumarin | Thiols (for protein labeling) | Thiol-reactive probe | Forms fluorescent adduct with proteins. nih.gov |

Metal Ion Sensing (e.g., Cu(II), Hg(II))

The 7-diethylaminocoumarin scaffold has been incorporated into sophisticated chemosensors for the detection of heavy and transition metal ions like copper(II) and mercury(II).

Copper(II) Sensing: A novel derivative, (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin, was synthesized as a dual colorimetric and fluorescent probe for Cu²⁺ ions. nih.govacs.org This probe exhibits high sensitivity and selectivity for Cu²⁺. In the presence of Cu²⁺, the probe forms a 1:1 complex, causing a distinct color change and a near-complete quenching of its fluorescence emission at 536 nm. nih.govacs.org The complexation is rapid, occurring within seconds, which allows for real-time detection. nih.govacs.org The colorimetric and fluorometric detection limits were determined to be 5.7 ppb and 4.0 ppb, respectively. nih.govacs.org

Mercury(II) Sensing: For Hg²⁺ detection, a ratiometric fluorescent probe was developed using a platform that combines a 7-diethylaminocoumarin fluorophore with a rhodamine-inspired dye. rsc.orgnih.govrsc.org The probe (R1) in its initial state displays the characteristic blue-green emission of the coumarin moiety at 480 nm. rsc.orgnih.govrsc.org Upon the addition of Hg²⁺ ions, a desulfurization reaction is triggered, which opens the spirocyclic ring of the rhodamine part. This structural change simultaneously quenches the coumarin emission at 480 nm and activates a new, strong near-infrared (NIR) emission band centered at 695 nm. rsc.orgnih.govrsc.org This ratiometric response (a decrease in one signal and an increase in another) provides a built-in correction for environmental effects and enhances detection accuracy. The probe shows high selectivity for Hg²⁺ over other cations and has a detection limit of 2.8 x 10⁻⁸ M. rsc.org

| Probe Structure | Target Ion | Sensing Mechanism | Emission Change | Detection Limit |

| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin | Cu(II) | Complexation leading to fluorescence quenching | Emission at 536 nm is quenched. nih.govacs.org | 4.0 ppb (fluorescence) nih.govacs.org |

| Rhodamine-Coumarin Hybrid (R1) | Hg(II) | Hg²⁺-promoted desulfurization and ring-opening | Ratiometric: Emission at 480 nm decreases; NIR emission at 695 nm appears. rsc.orgnih.govrsc.org | 2.8 x 10⁻⁸ M rsc.org |

pH-Responsive Probes

The fluorescence of many coumarin derivatives can be sensitive to pH, a property that has been harnessed to create pH-responsive probes. The protonation or deprotonation of functional groups on the coumarin ring system can significantly alter the efficiency of the intramolecular charge transfer (ICT) process, thereby modulating the fluorescence emission.

Researchers have developed ratiometric fluorescent sensors for acidic pH based on derivatives of 7-diethylaminocoumarin-3-aldehyde. scispace.com One such sensor, created by reacting the aldehyde with 4-methylpyridine, exhibits a ratiometric response to pH changes in the acidic range of 4.0 to 6.5. scispace.com As the pH decreases, protonation of the molecule leads to a shift in the fluorescence emission, with the ratio of intensities at two different wavelengths (I₅₂₂/I₅₈₆) showing a linear relationship with the pH value. scispace.com This ratiometric detection allows for precise pH measurements and has been applied to imaging pH changes in living cells. scispace.com